molecular formula C22H25FN2O2 B4585371 N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide

Cat. No. B4585371
M. Wt: 368.4 g/mol
InChI Key: OIZCYZDIHSJRET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinecarboxamide compounds involves nucleophilic substitution reactions, condensation processes, and cyclization steps under various conditions, demonstrating the complexity and versatility in synthesizing such molecules (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure determination through X-ray diffraction studies provides insights into the conformation, bond lengths, and angles, which are crucial for understanding the molecular geometry and potential interaction sites of piperidinecarboxamide derivatives (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

Chemical reactions involving piperidinecarboxamide derivatives can include transformations of functional groups, interactions with receptors, and binding to proteins, which are essential for their pharmacological activity. For instance, modifications on the piperidine ring or the addition of fluorine can significantly impact the compound's reactivity and biological function (Bauer et al., 1976).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and melting points, are determined by the molecular structure and are critical for the compound's formulation and application. The presence of specific functional groups and the overall molecular architecture influence these properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability, are pivotal for the compound's utility in various applications. These properties are influenced by the compound's structure, particularly the electronic distribution and steric factors (Walsh et al., 1990).

Scientific Research Applications

Environmental Applications

Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide a template for understanding how N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide might interact with environmental systems. Parabens, similar in some respects to the compound due to their use in pharmaceutical and cosmetic products, have been extensively studied for their biodegradability and persistence in water sources. This research can guide investigations into the environmental impact and degradation pathways of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide, suggesting methods for monitoring and mitigating its presence in ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Chemistry and Biochemistry

The development and evaluation of analytical methods for determining antioxidant activity highlight the importance of spectroscopy and chromatography in quantifying the presence and activity of complex molecules. Such methodologies could be adapted for assessing the biochemical properties and activities of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide, especially in contexts where its antioxidant potential or interaction with biological molecules is of interest (Munteanu & Apetrei, 2021).

Pharmacology and Drug Development

The synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines and arylalkyl substituents, underscore the relevance of structural modification in developing compounds with specific biological activities. This research sheds light on the potential pharmacological applications of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide in targeting neurotransmitter systems, providing a basis for exploring its use in therapeutic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Environmental Science and Toxicology

The review on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, emphasizes the importance of monitoring and understanding the environmental and health impacts of synthetic chemicals. This research could inform studies on the safety, distribution, and potential toxicological effects of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide, particularly in relation to its persistence and bioaccumulation in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-3-25(18-8-6-7-16(2)15-18)21(26)17-11-13-24(14-12-17)22(27)19-9-4-5-10-20(19)23/h4-10,15,17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCYZDIHSJRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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